Reduced TNBC Cell Line Potency of Carboxylic Acid vs. Methyl Ester (2-5)
The carboxylic acid form (2-5-COOH), which is structurally identical to the target compound except for the benzenesulfonamide substitution, exhibited a >10-fold reduction in inhibitory activity compared to its methyl ester prodrug (2-5) against TNBC cell lines MDA-MB-231 and SUM-159 [1]. This head-to-head comparison, conducted within the same study, provides direct quantitative evidence that the free acid functionality compromises anti-TNBC potency in this chemotype.
| Evidence Dimension | TNBC cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20 µM against MDA-MB-231 and SUM-159 cell lines |
| Comparator Or Baseline | Compound 2-5 (methyl ester): IC50 = 2-3 µM against MDA-MB-231 and SUM-159 |
| Quantified Difference | Approximately 10-fold decrease in potency for the carboxylic acid analog |
| Conditions | Cell viability assay in MDA-MB-231 and SUM-159 cell lines |
Why This Matters
This data directly informs procurement decisions by quantifying the expected activity loss of the free acid, allowing researchers to select this compound specifically for studies requiring a less potent negative control or a prodrug intermediate.
- [1] Chen, Y., Tang, Y., Mao, B., Li, W., Jin, H., Zhang, L., & Liu, Z. (2018). Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules, 23(3), 678. View Source
